molecular formula C15H17ClN2O2 B4213787 N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride

N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4213787
M. Wt: 292.76 g/mol
InChI Key: FVEAPVOWTFWHLF-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a nitrobenzyl group attached to a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 4-nitrobenzyl chloride. This intermediate is then reacted with phenylethanamine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed:

    Reduction: 4-aminobenzyl-1-phenylethanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylethanamine moiety may interact with neurotransmitter receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-nitrobenzyl)-1-phenylethanamine
  • N-(4-aminobenzyl)-1-phenylethanamine
  • N-(4-methoxybenzyl)-1-phenylethanamine

Comparison: N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as N-(4-aminobenzyl)-1-phenylethanamine, the nitro derivative is more prone to undergo reduction reactions, making it useful in specific synthetic and research applications.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15(10-8-13)17(18)19;/h2-10,12,16H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEAPVOWTFWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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